molecular formula C21H16N4O2 B11332114 4-(1H-tetrazol-1-yl)phenyl diphenylacetate

4-(1H-tetrazol-1-yl)phenyl diphenylacetate

Cat. No.: B11332114
M. Wt: 356.4 g/mol
InChI Key: TUSJBGGDCHBVPW-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2,2-DIPHENYLACETATE is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a diphenylacetate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2,2-DIPHENYLACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . These reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrazoles can yield tetrazole oxides, while reduction can produce amines .

Properties

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2,2-diphenylacetate

InChI

InChI=1S/C21H16N4O2/c26-21(27-19-13-11-18(12-14-19)25-15-22-23-24-25)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-15,20H

InChI Key

TUSJBGGDCHBVPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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